![molecular formula C24H24N2O5S B2475856 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 921920-25-4](/img/structure/B2475856.png)

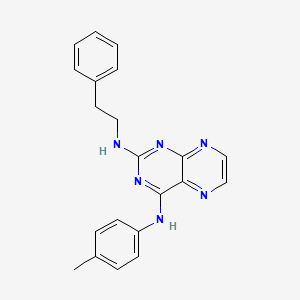

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

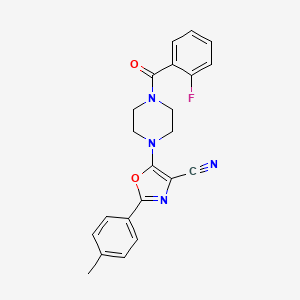

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” is a compound with the molecular formula C22H17IN2O3 . It is a derivative of dibenzoxazepine, a class of compounds known for their use as dopamine D2 receptor antagonists .

Molecular Structure Analysis

The molecular structure of this compound includes a dibenzoxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom, condensed with two six-membered benzene rings . The compound also contains a sulfonamide group attached to the dibenzoxazepine core .Scientific Research Applications

Catalytic Reactions and Synthesis

- Aza-Reformatsky Reaction : The compound is utilized in catalytic enantioselective aza-Reformatsky reactions, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This involves the use of cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, offering a method for synthesizing optically active derivatives (Munck et al., 2017).

- Enantioselective Alkylation : The compound has been used in enantioselective alkynylation reactions, combining chiral phosphoric acid and Ag(I) catalysts, to synthesize various derivatives, including those containing a carbon-carbon triple bond with high enantiomeric excesses (Ren, Wang, & Liu, 2014).

Biological and Medicinal Applications

- Carbonic Anhydrase Inhibitors : Primary sulfonamide derivatives of the compound have shown strong inhibition of human carbonic anhydrases, important for therapeutic applications. This has been achieved through a ring-forming cascade mechanism (Sapegin et al., 2018).

- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives, related to the compound , have demonstrated effective antimicrobial and antiproliferative activities against various human cell lines (Abd El-Gilil, 2019).

Environmental and Industrial Applications

- Microbial Transformation : The compound undergoes microbial transformation by various fungi, leading to the formation of new derivatives. This property could be significant in environmental biodegradation or in the synthesis of novel organic compounds (Jiu, Mizuba, & Hribar, 1977).

Chemical Transformations and Properties

- Synthesis of Dibenzo[b,f][1,4]oxazepines : The compound is central to the synthesis of dibenzo[b,f][1,4]oxazepines, highlighting its role in producing various derivatives with potential pharmacological properties (Samet et al., 2006).

- Oxidation Reactions : It has been used to study oxidation reactions, particularly its transformation to various substituted products through oxidation processes. This highlights its utility in chemical synthesis and understanding reaction mechanisms (Brewster et al., 1976).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, dibenzoxazepine derivatives are known to act as selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” may have similar activity.

properties

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-3-15-30-18-10-12-19(13-11-18)32(28,29)25-17-9-14-22-20(16-17)24(27)26(4-2)21-7-5-6-8-23(21)31-22/h5-14,16,25H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJXWJSCKCZMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)

![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)

![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)